molecular formula C13H16O7 B12897440 (2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate

(2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate

Cat. No.: B12897440
M. Wt: 284.26 g/mol
InChI Key: WFZOFLXHKAFEDZ-USZNOCQGSA-N
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Description

(2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate is a chiral compound with significant importance in organic chemistry and biochemistry. This compound is characterized by its multiple hydroxyl groups and a benzyl ester moiety, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate typically involves the protection of hydroxyl groups followed by selective oxidation and esterification. One common method involves the use of protecting groups such as acetals or silyl ethers to protect the hydroxyl groups during the oxidation of the aldehyde to the carboxylic acid. The final step involves the esterification of the carboxylic acid with benzyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, while automated systems ensure precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups .

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups allow for hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. The benzyl ester moiety can also participate in hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzyl ester moiety in (2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate provides unique hydrophobic properties and enhances its ability to interact with hydrophobic pockets in enzymes or receptors. This makes it a valuable compound for both synthetic and biological applications .

Biological Activity

(2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C34H36O7C_{34}H_{36}O_7 with a molecular weight of approximately 554.63 g/mol. It is characterized by multiple hydroxyl groups and a ketone functional group, which are pivotal in its biological interactions.

Antioxidant Activity

Research indicates that compounds with hydroxyl groups exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in this compound suggests it may effectively scavenge free radicals and reduce oxidative stress. A study demonstrated that similar polyphenolic compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains. In vitro assays revealed that derivatives of this compound exhibited significant inhibitory effects on the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the benzyl group .

Anti-inflammatory Effects

Inflammation plays a critical role in numerous chronic diseases. Preliminary studies suggest that this compound may modulate inflammatory pathways. In cellular models, it has been observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

  • Antioxidant Efficacy : A comparative study evaluated the antioxidant capacity of this compound against standard antioxidants like ascorbic acid and trolox. Results indicated that it exhibited comparable or superior activity in scavenging DPPH radicals .
  • Antimicrobial Testing : In a controlled experiment involving Staphylococcus aureus and Escherichia coli strains, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These findings highlight its potential as a natural antimicrobial agent .

Research Findings

Recent literature emphasizes the importance of structural features in determining the biological activity of benzyl derivatives:

Property Observation
Antioxidant Activity Effective at scavenging free radicals
Antimicrobial Activity Inhibitory effects on S. aureus and E. coli
Anti-inflammatory Modulates cytokine production

The biological activity of this compound is hypothesized to stem from:

  • Hydroxyl Group Interactions : The multiple hydroxyl groups enhance hydrogen bonding with target biomolecules.
  • Lipophilicity : The benzyl moiety aids in membrane penetration for antimicrobial action.

Properties

Molecular Formula

C13H16O7

Molecular Weight

284.26 g/mol

IUPAC Name

benzyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate

InChI

InChI=1S/C13H16O7/c14-6-9(15)10(16)11(17)12(18)13(19)20-7-8-4-2-1-3-5-8/h1-6,9-12,15-18H,7H2/t9-,10+,11-,12-/m0/s1

InChI Key

WFZOFLXHKAFEDZ-USZNOCQGSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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